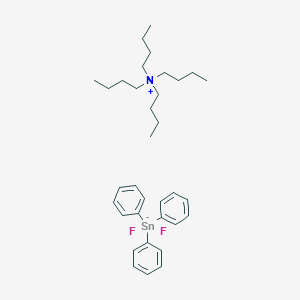

Tetrabutylammonium difluorotriphenylstannate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

difluoro(triphenyl)stannanuide;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.3C6H5.2FH.Sn/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3*1-2-4-6-5-3-1;;;/h5-16H2,1-4H3;3*1-5H;2*1H;/q+1;;;;;;+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMXVCNGZGLSRS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)[Sn-](C2=CC=CC=C2)(C3=CC=CC=C3)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H51F2NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369785 | |

| Record name | Tetrabutylammonium difluorotriphenylstannate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139353-88-1 | |

| Record name | Tetrabutylammonium difluorotriphenylstannate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, (TB-5-11)-difluorotriphenylstannate(1-) (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Tetrabutylammonium difluorotriphenylstannate" properties and structure

An In-depth Technical Guide to Tetrabutylammonium Difluorotriphenylstannate

Abstract

This compound, often abbreviated as [Bu₄N][Ph₃SnF₂], is a pentacoordinate organotin compound featuring a triphenyltin core. This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, synthesis, and handling procedures. As a versatile reagent, it serves as a nucleophilic fluoride source and a catalyst in various organic transformations.[1][2][3] Its applications span organic synthesis, materials science, and pharmaceutical research, where it is valued for its unique reactivity and solubility characteristics.[1][4] This document is intended for researchers and professionals in chemistry and drug development, offering detailed protocols and safety information to facilitate its effective and safe utilization.

Introduction

Organotin compounds have long been a cornerstone of synthetic chemistry, offering a diverse range of reactivity. Among these, hypercoordinated tin species have garnered significant interest. This compound is an exemplary member of this class, consisting of a bulky tetrabutylammonium cation and a difluorotriphenylstannate anion. In the anionic complex, the tin atom is pentacoordinate, a structural feature that modulates its chemical behavior.

This compound is particularly recognized as an effective and soluble source of nucleophilic fluoride, finding utility in fluorination reactions.[2][5] It also acts as a catalyst or co-catalyst in various organic reactions, including cross-coupling and polymerization processes.[1][2][4] Its application extends to materials science for the development of advanced polymers and nanocomposites, where it can enhance thermal stability and strength.[1][4] This guide aims to synthesize the available technical data into a practical resource for laboratory scientists.

Physicochemical and Structural Properties

Physical and Chemical Data

This compound is typically a white, crystalline powder that is stable under normal laboratory conditions.[1][6][7] It is hygroscopic and should be stored in a dry environment.[8] Its solubility in most organic solvents makes it a convenient reagent for a wide range of solution-phase reactions.[3][8]

| Property | Value | Source(s) |

| CAS Number | 139353-88-1 | [1][9][10] |

| Molecular Formula | C₃₄H₅₁F₂NSn | [1][9][10] |

| Molecular Weight | 630.48 g/mol | [1][5][9] |

| Appearance | White to off-white crystalline powder | [1][7][11] |

| Melting Point | 192-193 °C | [1][2][3] |

| Purity | ≥97% | [1][2] |

| Solubility | Soluble in most organic solvents | [3][8] |

Molecular Structure and Spectroscopic Characterization

The compound is an ionic salt composed of a tetrabutylammonium cation ([N(C₄H₉)₄]⁺) and a difluorotriphenylstannate anion ([Sn(C₆H₅)₃F₂]⁻). The anion features a central tin atom bonded to three phenyl groups and two fluoride ions. The geometry around the tin center is trigonal bipyramidal (TBP), as indicated by the "(TB-5-11)" descriptor in its formal IUPAC name.[9] In this arrangement, the three phenyl groups typically occupy the equatorial positions, while the more electronegative fluorine atoms occupy the axial positions to minimize repulsion.

Brief caption: Structure of the difluorotriphenylstannate anion.

Spectroscopic Analysis:

-

¹H NMR: The spectrum would show characteristic signals for the tetrabutylammonium cation (multiplets between ~0.9 and 3.3 ppm) and the phenyl groups attached to the tin atom (typically in the aromatic region, ~7.0-8.0 ppm).

-

¹³C NMR: Signals corresponding to the butyl chains of the cation and the distinct carbons of the phenyl rings (ipso, ortho, meta, para) would be observed.

-

¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms. Coupling to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) would likely be observed as satellite peaks, providing valuable structural information.

-

¹¹⁹Sn NMR: The chemical shift would be indicative of a pentacoordinate tin center.

Synthesis and Handling

Representative Synthesis Protocol

The synthesis of this compound can be achieved through a straightforward salt metathesis reaction. A common approach involves the reaction of a triphenyltin halide (e.g., triphenyltin chloride) with an excess of a fluoride source, such as tetrabutylammonium fluoride (TBAF), in an appropriate solvent.

Rationale: The driving force for this reaction is the high affinity of the tin atom for fluoride ions, leading to the formation of the stable pentacoordinate stannate complex. Using TBAF as the fluoride source conveniently provides the required counter-ion in a single step.

Step-by-Step Methodology:

-

Reagent Preparation: In a nitrogen-purged flask, dissolve triphenyltin chloride (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Reaction: To the stirred solution, add a solution of tetrabutylammonium fluoride (TBAF) (2.2 equivalents) in THF dropwise at room temperature. The excess TBAF ensures complete conversion and formation of the difluoro complex.

-

Stirring: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress can be monitored by TLC or NMR spectroscopy.

-

Workup: Upon completion, the reaction mixture is filtered to remove any insoluble byproducts. The solvent is then removed from the filtrate under reduced pressure.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system, such as a THF/hexane or acetone/ether mixture, to yield the product as a white crystalline solid.

-

Drying and Storage: The purified crystals are dried under vacuum and stored in a desiccator or glovebox due to their hygroscopic nature.[8]

Brief caption: Workflow for the synthesis of [Bu₄N][Ph₃SnF₂].

Safety and Handling

This compound is a toxic compound and must be handled with appropriate precautions.[9][11][12]

-

Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[6][9][11] Organotin compounds can affect the central nervous system.

-

Environmental Hazard: The compound is very toxic to aquatic life with long-lasting effects.[9][11][12]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5][12] Work in a well-ventilated fume hood to avoid inhalation of dust.[6][12]

-

Handling: Avoid generating dust.[12] Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[6][12]

-

First Aid:

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.[6][12]

Applications in Research and Industry

The unique properties of this compound make it a valuable tool in several scientific domains.

Organic Synthesis

-

Nucleophilic Fluorinating Agent: It is used as a source of "naked" fluoride ions for nucleophilic substitution reactions to introduce fluorine into organic molecules.[2][5]

-

Catalyst: It serves as a catalyst or co-catalyst in various transformations.[1][4] This includes acting as a phase-transfer catalyst for the fluorination of alkyl halides and sulfonates.[2][5]

-

Cross-Coupling Reactions: The compound is a reactant in cross-coupling reactions involving vinyl and aryl triflates.[2][5]

-

Organometallic Reagent: It is employed in the preparation of other complex organometallic species, such as disilene fluoride adducts.[3][7][8]

Materials Science

The compound is used in the development of advanced materials.[1][4] Its incorporation into polymers and nanocomposites can improve material properties such as thermal stability and mechanical strength.[4]

Other Applications

-

Pharmaceutical Research: It is explored for use in drug formulation and delivery systems to potentially enhance the solubility and bioavailability of active pharmaceutical ingredients.[1][4]

-

Electronics: Due to its electrical properties, it has found applications in the fabrication of semiconductors and conductive materials.[4]

-

Analytical Chemistry: It can be used to enhance the sensitivity of certain detection methods.[1]

Conclusion

This compound is a highly versatile and reactive organotin compound. Its well-defined structure, featuring a pentacoordinate tin center, underpins its utility as a nucleophilic fluorinating agent and catalyst. While its toxicity necessitates careful handling, its broad applicability in organic synthesis and materials science ensures its continued importance as a valuable reagent for researchers and scientists. This guide provides the core technical information required for its safe and effective use in a laboratory setting.

References

- Tetrabutylammonium difluorotriphenylstann

- Tetrabutylammonium difluorotriphenylstann

- 1-Butanaminium, N,N,N-tributyl-, (TB-5-11)-difluorotriphenylstannate(1-) (1:1) | C34H51F2NSn - PubChem. (URL: )

- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )

- This compound 97 139353-88-1 - Sigma-Aldrich. (URL: )

- This compound 97 139353-88-1 - Sigma-Aldrich. (URL: )

- This compound | 139353-88-1 - ChemicalBook. (URL: )

- Tetrabutylammonium difluorotriphenylstann

- SAFETY D

- SAFETY D

- This compound - Chongqing Chemdad Co., Ltd. (URL: )

- This compound CAS#: 139353-88-1 - ChemicalBook. (URL: )

- This compound 97 139353-88-1 - Sigma-Aldrich. (URL: )

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 97 139353-88-1 [sigmaaldrich.com]

- 3. This compound | 139353-88-1 [chemicalbook.com]

- 4. One moment, please... [covethouse.eu]

- 5. This compound 97 139353-88-1 [sigmaaldrich.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. This compound CAS#: 139353-88-1 [m.chemicalbook.com]

- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. 1-Butanaminium, N,N,N-tributyl-, (TB-5-11)-difluorotriphenylstannate(1-) (1:1) | C34H51F2NSn | CID 2733194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis and Characterization of Tetrabutylammonium difluorotriphenylstannate

Foreword: Understanding the Utility of a Unique Organotin Fluoride Salt

Tetrabutylammonium difluorotriphenylstannate, systematically named 1-Butanaminium, N,N,N-tributyl-, (TB-5-11)-difluorotriphenylstannate(1-) (1:1), is an organometallic salt that has garnered significant interest in synthetic chemistry.[1] This compound uniquely combines a bulky, lipophilic tetrabutylammonium cation with a hypercoordinate difluorotriphenylstannate anion. This structure imparts high solubility in a wide range of organic solvents and positions it as a potent and versatile nucleophilic fluorinating agent.[2][3] Its applications extend to being a cocatalyst in phase-transfer fluorinations and a key reactant in cross-coupling reactions.[4] This guide provides a comprehensive overview of its synthesis, detailed characterization, and safe handling, designed for researchers and professionals in chemical and pharmaceutical development.

Core Synthesis Protocol: A Validated Approach

While various proprietary modifications exist, the fundamental synthesis of this compound hinges on the reaction of a triphenyltin halide with a suitable fluoride source, facilitated by the tetrabutylammonium cation which acts as a phase-transfer agent and provides the counterion. The following protocol describes a robust and reproducible method starting from readily available precursors.

Causality in Experimental Design

The choice of triphenyltin chloride as a starting material is predicated on its commercial availability and reactivity. Tetrabutylammonium fluoride (TBAF) serves as both the fluoride source and the phase-transfer catalyst.[5] Acetonitrile is selected as the solvent due to its polar aprotic nature, which effectively dissolves the ionic reactants while not interfering with the nucleophilic substitution. The reaction proceeds via a halide exchange mechanism, where the fluoride ions displace the chloride from the tin center, driven by the formation of the thermodynamically stable difluorotriphenylstannate complex.

Detailed Step-by-Step Synthesis

Objective: To synthesize this compound from triphenyltin chloride and tetrabutylammonium fluoride.

Materials:

-

Triphenyltin chloride (Ph₃SnCl)

-

Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)

-

Anhydrous Acetonitrile (CH₃CN)

-

Anhydrous Diethyl Ether ((C₂H₅)₂O)

-

Nitrogen or Argon gas supply

Equipment:

-

Two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert gas manifold

-

Schlenk line or similar apparatus for inert atmosphere techniques

-

Büchner funnel and filter flask

Procedure:

-

Preparation: A 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a condenser is dried in an oven and allowed to cool under a stream of dry nitrogen.

-

Charging the Flask: Under a positive pressure of nitrogen, triphenyltin chloride (e.g., 10.0 g, 26.0 mmol) is added to the flask.

-

Dissolution: Anhydrous acetonitrile (100 mL) is added via cannula to dissolve the triphenyltin chloride. The mixture is stirred until a clear solution is obtained.

-

Addition of Fluoride Source: Tetrabutylammonium fluoride trihydrate (e.g., 24.6 g, 78.0 mmol, 3.0 equivalents) is added portion-wise to the stirring solution at room temperature. The excess TBAF is used to drive the reaction to completion and account for the water of hydration.

-

Reaction: The reaction mixture is stirred at room temperature for 12-18 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation:

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is triturated with anhydrous diethyl ether (3 x 50 mL) to precipitate the product and wash away any unreacted starting materials or byproducts. Diethyl ether is chosen for its ability to dissolve non-polar impurities while precipitating the ionic product.

-

The white solid is collected by suction filtration using a Büchner funnel. The filtration should be performed rapidly to minimize exposure to atmospheric moisture, as the product is hygroscopic.[2]

-

-

Drying: The collected solid is dried under high vacuum for 12 hours to yield this compound as a white to off-white crystalline powder.

Comprehensive Characterization

A multi-technique approach is essential for the unambiguous identification and purity assessment of the synthesized product.

Physical Properties

The physical properties of the compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 139353-88-1 | [4][6] |

| Molecular Formula | C₃₄H₅₁F₂NSn | [1][6] |

| Molecular Weight | 630.48 g/mol | [4][6] |

| Appearance | White to almost white crystalline powder | [2] |

| Melting Point | 192-193 °C (lit.) | [2][4][7] |

| Solubility | Soluble in most organic solvents | [2][7] |

| Sensitivity | Hygroscopic | [2] |

Spectroscopic and Structural Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of this compound in solution.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for both the tetrabutylammonium cation and the triphenylstannate anion.

-

Tetrabutylammonium Cation: A series of multiplets in the range of δ 0.9-3.4 ppm corresponding to the butyl chains (-CH₃, -CH₂-, -CH₂-, -N-CH₂-).

-

Triphenylstannate Anion: Multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the phenyl protons.

-

-

¹³C NMR: The carbon spectrum will complement the ¹H NMR data, showing distinct resonances for the aliphatic carbons of the cation and the aromatic carbons of the anion.[8]

-

¹⁹F NMR: This is a critical technique for confirming the presence and environment of the fluorine atoms.[5]

-

A single resonance is expected for the two equivalent fluorine atoms bonded to the tin center. The chemical shift will be in a region characteristic of inorganic fluorides, and it will exhibit satellite peaks due to coupling with the NMR-active tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).

-

-

¹¹⁹Sn NMR: Tin NMR provides direct information about the coordination environment of the tin atom.

-

The chemical shift for a five-coordinate tin center in this type of complex is expected to be significantly upfield compared to four-coordinate triphenyltin halides. The observation of a single resonance confirms the presence of a single tin species in solution.

-

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features |

| ¹H | 0.9-1.8 (aliphatic), 3.1-3.4 (-N-CH₂-), 7.0-8.0 (aromatic) | Signals for both cation and anion, integration ratio confirms stoichiometry. |

| ¹⁹F | -100 to -150 (approx.) | Single peak with ¹¹⁷/¹¹⁹Sn satellites, confirming F-Sn bonding. |

| ¹¹⁹Sn | -150 to -250 (approx.) | High-field shift indicative of a five-coordinate (hypervalent) tin center. |

2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is ideal for analyzing this ionic compound.

-

Positive Ion Mode: Will detect the tetrabutylammonium cation ([Bu₄N]⁺) at m/z ≈ 242.28.[8]

-

Negative Ion Mode: Will detect the difluorotriphenylstannate anion ([Ph₃SnF₂]⁻) at m/z ≈ 389.0.

3. X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive solid-state structure. This technique can confirm:

-

The trigonal bipyramidal geometry around the central tin atom.

-

The axial positions of the two fluorine atoms.

-

The equatorial positions of the three phenyl groups.

-

The ionic interaction between the stannate anion and the tetrabutylammonium cation.

Key Applications in Chemical Synthesis

This compound is valued for its role as a soluble and highly reactive fluoride source.

-

Nucleophilic Fluorinating Agent: It is used to introduce fluorine atoms into organic molecules, a critical transformation in the synthesis of pharmaceuticals and agrochemicals.[4]

-

Cross-Coupling Reactions: It serves as a reactant in palladium-catalyzed cross-coupling reactions involving vinyl and aryl triflates.[4]

-

Phase-Transfer Catalyst: The tetrabutylammonium cation facilitates the transfer of the fluoride anion between immiscible phases, enhancing reaction rates in heterogeneous systems.[2]

-

Desilylation Reagent: Similar to TBAF, the fluoride ion can be used for the cleavage of silicon-oxygen and silicon-carbon bonds, particularly for the removal of silyl protecting groups.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

| Hazard Class | GHS Pictograms | Hazard Statements |

| Acute Toxicity | H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.[4] | |

| Environmental Hazard | H410: Very toxic to aquatic life with long-lasting effects.[4] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges (e.g., P2 or N95) if dust is generated.[4]

-

-

First Aid:

-

In case of contact with skin: Wash off immediately with soap and plenty of water.

-

In case of contact with eyes: Rinse immediately with plenty of water for at least 15 minutes.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor/physician.

-

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. A mild and efficient method for nucleophilic aromatic fluorination using tetrabutylammonium fluoride as fluorinating reagent [ccspublishing.org.cn]

- 3. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Tetrabutylammonium difluorotriphenylstannate

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Multifaceted Reagent in Modern Synthesis

Tetrabutylammonium difluorotriphenylstannate, bearing the CAS number 139353-88-1, is a versatile organotin compound that has carved a niche for itself in the landscape of organic synthesis and materials science.[1] This white crystalline solid is not merely a laboratory curiosity but a powerful tool, serving dual roles as a potent, anhydrous nucleophilic fluorinating agent and as a catalyst in a variety of organic transformations.[1][2] Its unique hypervalent structure, where the tin atom is coordinated to more than the usual number of ligands, imparts enhanced reactivity and stability, making it a superior alternative to more common and often problematic reagents like tetrabutylammonium fluoride (TBAF).[2] This guide, intended for the discerning researcher, aims to provide a comprehensive overview of this remarkable reagent, from its synthesis and properties to its practical applications and the critical safety protocols that must accompany its use.

I. Chemical Identity and Physicochemical Properties

This compound, also known as Gingras' Reagent, is an ionic compound composed of a tetrabutylammonium cation and a difluorotriphenylstannate anion. This structure confers solubility in many organic solvents, a crucial attribute for its utility in a wide range of reaction media.[3]

| Property | Value | Source(s) |

| CAS Number | 139353-88-1 | [1][4][5] |

| Molecular Formula | C₃₄H₅₁F₂NSn | [1][4][6] |

| Molecular Weight | 630.48 g/mol | [1][4][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 192-193 °C | [1][7][8] |

| Solubility | Soluble in most organic solvents | [7] |

| Hygroscopicity | Hygroscopic |

II. Synthesis and Handling

A key advantage of this compound is its straightforward preparation on a multigram scale.[2] The following protocol is adapted from established literature procedures.

Experimental Protocol: Synthesis of this compound

Materials:

-

Triphenyltin fluoride (Ph₃SnF)

-

Tetrabutylammonium fluoride trihydrate (n-Bu₄NF·3H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Diethyl ether (Et₂O)

-

Acetone

-

n-Hexane

Procedure:

-

Reaction Setup: In a 3-L three-necked flask equipped with a mechanical stirrer, add triphenyltin fluoride (82.4 g, 0.223 mol). An inert atmosphere is not necessary for this step.

-

Addition of Reagents: Add tetrabutylammonium fluoride trihydrate (70.4 g, 0.223 mol) in one portion, followed by dichloromethane (250 mL). Use an additional 50 mL of dichloromethane to rinse the glassware and add it to the flask.

-

Reaction: Stir the mixture mechanically at room temperature (20 °C) for 35 minutes. The solids will partially dissolve, leaving a fine precipitate.

-

Drying and Filtration: Add anhydrous sodium sulfate (20 g) to the mixture to remove residual water and continue stirring for another 10 minutes. Filter the mixture through a fritted funnel.

-

Crystallization: Collect the filtrate and slowly add diethyl ether (approximately 700 mL) with stirring until the first crystals appear. Continue adding diethyl ether (an additional 300 mL) over 10 minutes.

-

Isolation and Recrystallization: Collect the crystals by filtration and dry them under vacuum to obtain the crude product. For further purification, recrystallize the product by dissolving it in warm acetone, followed by the addition of n-hexane and diethyl ether to induce crystallization.

-

Final Product: After collecting and drying the recrystallized product under vacuum, pure this compound is obtained as white crystals.[2]

Caption: Synthesis workflow for this compound.

III. Applications in Organic Synthesis

The utility of this compound stems from its ability to act as a soluble and thermally stable source of anhydrous nucleophilic fluoride, as well as a catalyst in various transformations.[2]

A. Nucleophilic Fluorination

This reagent is a highly effective nucleophilic fluorinating agent for a range of substrates, including alkyl halides and sulfonates.[8] Its anhydrous nature is a significant advantage over hydrated fluoride sources like TBAF trihydrate, which can lead to side reactions and reduced yields.

Experimental Protocol: Alkylation of a Silyl Enol Ether

This protocol demonstrates the use of this compound as a fluoride source to promote a carbon-carbon bond-forming reaction.

Materials:

-

1-(Trimethylsilyloxy)cyclopentene

-

Benzyl bromide

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Reaction Setup: To a solution of benzyl bromide (2.12 mmol) in anhydrous THF (5.0 mL), add 1-(trimethylsilyloxy)cyclopentene (1.41 mmol) via syringe.

-

Cooling: Cool the reaction mixture to -78 °C.

-

Addition of Reagent: Add this compound (1.55 mmol) in one portion.

-

Reaction: Remove the cooling bath and allow the reaction to warm to room temperature, at which point the solid reagent will dissolve.

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC or GC-MS), the product can be isolated using standard work-up and purification techniques, such as column chromatography.

Caption: Generalized mechanism for fluoride-mediated alkylation.

B. Cross-Coupling Reactions

This compound is also employed in cross-coupling reactions, particularly with vinyl and aryl triflates.[8] The triflate group is an excellent leaving group, and this reagent can facilitate the formation of new carbon-carbon bonds.

General Protocol: Palladium-Catalyzed Cross-Coupling (Illustrative)

Materials:

-

Aryl or vinyl triflate

-

Organoboron reagent (e.g., boronic acid or ester)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, CsF)

-

This compound (as a potential fluoride activator)

-

Solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

-

Reaction Setup: In a reaction vessel, combine the aryl or vinyl triflate, the organoboron reagent, the palladium catalyst, and the base.

-

Addition of Reagent and Solvent: Add this compound and the chosen solvent.

-

Reaction: Heat the reaction mixture under an inert atmosphere for the required time, monitoring the progress by TLC or GC-MS.

-

Work-up and Purification: After cooling to room temperature, perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.

IV. Safety and Handling

As an organotin compound, this compound is classified as hazardous and requires strict adherence to safety protocols. It is acutely toxic if swallowed, in contact with skin, or if inhaled.[8]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. A dust mask (type N95 or equivalent) is recommended when handling the solid.[8]

-

Handling: Avoid generating dust. Use appropriate tools for transferring the solid.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Spills: In case of a spill, evacuate the area. For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes and remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

V. Waste Disposal

Waste containing this compound is considered hazardous and must be disposed of according to local, state, and federal regulations.

-

Collection: Collect all waste materials, including contaminated consumables (gloves, paper towels, etc.), in a dedicated, clearly labeled, and sealed container.

-

Decontamination: Glassware that has been in contact with the reagent should be rinsed with a suitable organic solvent (e.g., toluene or hexanes) into the designated waste container.

-

Disposal: The sealed waste container should be disposed of through an approved hazardous waste disposal service. Do not dispose of this material down the drain or in regular trash.

VI. Conclusion

This compound is a valuable and versatile reagent for the modern synthetic chemist. Its utility as a stable, anhydrous source of nucleophilic fluoride and as a catalyst in cross-coupling reactions makes it a powerful tool for the construction of complex molecules. However, its significant toxicity necessitates careful handling and strict adherence to safety and disposal protocols. By understanding its properties and applications, and by respecting the necessary safety precautions, researchers can effectively and safely harness the synthetic potential of this important compound.

References

-

Gingras, M. (2004). This compound [Bu4N][Ph3SnF2]: Delivering Carbon or Fluorine Ligands via Hypercoordination. ResearchGate. [Link]

-

Chongqing Chemdad Co., Ltd. This compound. [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. inha.elsevierpure.com [inha.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. Ni-Catalyzed Cross-Electrophile Coupling of Aryl Triflates with Thiocarbonates via C-O/C-O Bond Cleavage [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Tetrabutylammonium Difluorotriphenylstannate and its Synonyms for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Tetrabutylammonium difluorotriphenylstannate, a versatile organotin reagent. It delves into its synthesis, chemical identity, key applications with detailed experimental protocols, and critical safety considerations. The information presented herein is intended to empower researchers and professionals in drug development and other scientific fields to effectively and safely utilize this compound in their work.

Chemical Identity and Synonyms

This compound is a hypervalent organotin compound that serves as a valuable reagent in organic synthesis. It is recognized by several synonyms and identifiers, which are crucial for accurate literature searches and material sourcing.

A primary synonym for this compound is Tetrabutylammonium difluorotriphenyltin .[1][2] It is also commonly referred to as Gingras' Reagent .[3] Additional synonyms include TBAF-SN, Tetrabutylammonium triphenyldifluorotin, and Tetrabutylammonium triphenyldifluorostannate.[3]

The definitive identifier for this chemical entity is its CAS Number: 139353-88-1 .[1][2][4]

Table 1: Key Chemical Identifiers and Properties

| Identifier/Property | Value | Reference(s) |

| CAS Number | 139353-88-1 | [1][2][4] |

| Molecular Formula | C₃₄H₅₁F₂NSn | [1][4] |

| Molecular Weight | 630.48 g/mol | [1][2][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 192-193 °C | [1][2] |

| Solubility | Soluble in most organic solvents | [3] |

Synthesis of this compound

The preparation of this compound can be achieved on a multigram scale, making it accessible for extensive research and development projects. The following protocol is adapted from established literature procedures.

Experimental Protocol: Multigram Synthesis

Materials:

-

Triphenyltin fluoride (Ph₃SnF)

-

Tetrabutylammonium fluoride trihydrate (n-Bu₄NF·3H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether (Et₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Acetone

-

n-Hexane

Procedure:

-

To a 3-liter, three-necked flask equipped with a mechanical stirrer, add triphenyltin fluoride (82.4 g, 0.223 mol). An inert atmosphere is not necessary for this step.

-

Add tetrabutylammonium fluoride trihydrate (70.4 g, 0.223 mol) to the flask in one portion.

-

Add dichloromethane (250 mL) to the flask, followed by an additional 50 mL to rinse the glassware.

-

Mechanically stir the mixture at 20 °C for 35 minutes. The solids will partially dissolve, leaving a fine precipitate.

-

Add anhydrous sodium sulfate (20 g) to remove residual water and continue stirring for 10 minutes.

-

Filter the mixture through a 1000 mL fritted funnel and collect the filtrate. Wash the residual solid with dichloromethane (50 mL).

-

Slowly add diethyl ether to the combined filtrates from a dropping funnel. The first crystals should appear after the addition of approximately 700 mL of diethyl ether.

-

Continue adding diethyl ether (an additional 300 mL) over 10 minutes with stirring.

-

After vacuum drying, the crude product is obtained. For recrystallization, dissolve the crude product in warm acetone (500 mL), filter, and then add n-hexane (750 mL) via a dropping funnel.

-

Two phases will appear. Slowly pour diethyl ether (500 mL) into the mixture to induce crystallization at 20 °C.

-

Collect the crystals and dry them under vacuum (0.1 mmHg) to yield pure this compound.

Core Applications and Reaction Mechanisms

This compound is a versatile reagent with applications in several key areas of organic synthesis. Its utility stems from its role as a nucleophilic fluorinating agent and as a catalyst in carbon-carbon bond-forming reactions.

Nucleophilic Fluorination

This reagent serves as an anhydrous and soluble source of fluoride ions for nucleophilic substitution reactions.[5] The general mechanism for nucleophilic fluorination is the Sₙ2 pathway, where the fluoride ion attacks an electrophilic carbon center, displacing a leaving group. This process results in an inversion of the stereochemical configuration at the reaction center.

This reagent is also utilized as a cocatalyst in phase-transfer fluorination of alkyl halides and sulfonates.[5]

Cross-Coupling Reactions

This compound is employed in cross-coupling reactions, particularly with vinyl and aryl triflates.[5]

Silylenoid Chemistry

It can react with potassium tert-butoxide to generate a disilylated fluorosilylenoid, which can then undergo self-condensation to form a fluorodisilanyl anion.[5]

Applications in Drug Development

Organotin compounds, in general, have been explored for their potential in drug delivery systems. For instance, Sn(IV) complexes have been encapsulated in liposomal formulations to enhance their efficacy against cancer cells while reducing toxicity to healthy cells. This targeted delivery approach opens avenues for the development of novel metal-based therapeutics. While specific applications of this compound in drug delivery are still an emerging area of research, its properties as a versatile organotin reagent suggest potential for similar applications.

Safety, Handling, and Disposal

Organotin compounds are toxic and require careful handling to avoid exposure. The following procedures should be strictly adhered to when working with this compound and other organotin reagents.

Personal Protective Equipment (PPE)

-

Gloves: Wear double gloves.

-

Eye Protection: Use safety goggles and a face shield.

-

Lab Coat: A lab coat is mandatory.

-

Respiratory Protection: For handling the solid, a dust mask (type N95 or P2 respirator cartridge) is recommended.[5]

Handling Procedures

-

All manipulations should be carried out in a certified chemical fume hood.[6]

-

Avoid inhalation of dust and contact with skin and eyes.

-

For transferring the solid reagent, use appropriate tools to minimize dust generation.

-

Ensure all glassware is dry, as organotin compounds can be moisture-sensitive.[6]

Waste Disposal

-

All waste containing organotin compounds, including contaminated labware and PPE, must be treated as hazardous waste.[1]

-

Collect all organotin waste in a dedicated, clearly labeled, and sealed container.

-

Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Analytical Data

While a comprehensive set of analytical data is best obtained from the supplier's certificate of analysis, the following provides an indication of expected spectral properties.

-

¹¹⁹Sn NMR: A key analytical technique for characterizing tin-containing compounds. For this compound, the tin-119 NMR spectrum is expected to show a triplet due to coupling with the two fluorine atoms.

Conclusion

This compound is a valuable and versatile reagent for researchers in organic synthesis and drug development. Its utility as a stable, anhydrous source of fluoride and as a catalyst in various C-C bond-forming reactions makes it a powerful tool in the synthesis of complex molecules. Adherence to strict safety protocols is paramount when working with this and other organotin compounds to ensure the well-being of laboratory personnel and the protection of the environment.

References

-

Del Valle Lab. Standard Operating Procedures. [Link]

- Gingras, M. (2007).

-

PubChem. 1-Butanaminium, N,N,N-tributyl-, (TB-5-11)-difluorotriphenylstannate(1-) (1:1). [Link]

-

ResearchGate. This compound [Bu4N][Ph3SnF2]: Delivering Carbon or Fluorine Ligands via Hypercoordination. [Link]

- Ferreira, M., et al. (2020). Liposomes as Delivery System of a Sn(IV) Complex for Cancer Therapy. Molecules, 25(15), 3364.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Reactivities of electrophilic N–F fluorinating reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Scale ranks reactivity of fluorinating reagents | Research | Chemistry World [chemistryworld.com]

- 6. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a New Paradigm in Main Group Chemistry: A Technical Guide to the Discovery and History of Hypervalent Tin Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemistry of tin, a cornerstone of main group chemistry, has been historically dominated by its divalent (Sn(II)) and tetravalent (Sn(IV)) oxidation states, adhering to the octet rule. However, the discovery and subsequent exploration of hypervalent tin compounds, where the tin atom formally exceeds the octet, has fundamentally reshaped our understanding of bonding and reactivity in the p-block elements. This in-depth technical guide provides a comprehensive overview of the historical development, theoretical underpinnings, synthesis, and characterization of these fascinating molecules. We will delve into the key experimental breakthroughs and the evolution of bonding models that have brought hypervalent tin chemistry from a curiosity to a vibrant field of modern research with potential applications in catalysis and materials science.

Early Observations and the Dawn of Hypervalency in Tin Chemistry

The concept of hypervalency, first proposed by Jeremy I. Musher in 1969 for heavier main group elements, initially met with skepticism. For tin, the idea of exceeding the traditional octet of electrons seemed to violate fundamental principles of chemical bonding. Early research in the mid-20th century laid the groundwork, often without explicitly using the term "hypervalent."

Initial evidence for tin complexes with coordination numbers greater than four came from studies of adducts of organotin halides with neutral donor ligands. For instance, the reaction of trimethyltin chloride ((CH₃)₃SnCl) with pyridine (C₅H₅N) was shown to form a 1:1 adduct, (CH₃)₃SnCl(C₅H₅N). While initially viewed as simple Lewis acid-base adducts, crystallographic studies later revealed a five-coordinate tin center with a distorted trigonal bipyramidal geometry. These early findings were crucial as they demonstrated that tin could indeed accommodate more than four ligands in its coordination sphere.

A significant milestone in the field was the systematic investigation of organotin compounds with intramolecular coordinating groups. The presence of a donor atom (e.g., nitrogen or oxygen) tethered to one of the organic substituents on tin was shown to lead to the formation of stable five- and six-coordinate species. These intramolecularly stabilized compounds provided unequivocal proof of hypervalency in tin and allowed for detailed structural and spectroscopic characterization.

Theoretical Framework: Understanding the Bonding in Hypervalent Tin Compounds

The initial theoretical challenge was to explain how tin, with only four valence orbitals (5s and 5p), could form more than four bonds. The most widely accepted model to describe the bonding in many hypervalent p-block compounds is the three-center-four-electron (3c-4e) bond model , proposed by George C. Pimentel and Robert E. Rundle.

In a typical five-coordinate, trigonal bipyramidal (TBP) hypervalent tin compound, the two axial bonds are described by a single 3c-4e bond, while the three equatorial positions are held by conventional two-center-two-electron (2c-2e) bonds. The 3c-4e bond involves the p-orbital of the central tin atom and the orbitals of the two axial ligands. This results in a bonding molecular orbital, a non-bonding molecular orbital, and an anti-bonding molecular orbital. The four electrons occupy the bonding and non-bonding orbitals, leading to a stable system where the bond order of each axial bond is approximately 0.5.

Caption: Molecular orbital diagram of a 3c-4e bond in a hypervalent tin compound.

This model has been instrumental in rationalizing the structures and stabilities of a wide array of hypervalent tin compounds.

Synthesis and Characterization of Hypervalent Tin Compounds

The synthesis of hypervalent tin compounds typically involves the reaction of a tetracoordinate organotin precursor with a ligand containing one or more donor atoms. The choice of the organotin precursor and the ligand is critical in determining the coordination number and geometry of the final product.

Synthetic Methodologies

A common synthetic route involves the reaction of an organotin(IV) halide with a chelating ligand. For example, the reaction of a diorganotin(IV) dichloride (R₂SnCl₂) with a bidentate ligand (L-L) can yield a hexacoordinate, octahedral complex.

Experimental Protocol: Synthesis of a Hexacoordinate Diorganotin(IV) Dichloride Complex

-

Reactant Preparation: Dissolve one equivalent of the diorganotin(IV) dichloride (e.g., diphenyltin dichloride) in a suitable solvent such as ethanol or methanol.

-

Ligand Addition: In a separate flask, dissolve two equivalents of the bidentate ligand (e.g., 2,2'-bipyridine) in the same solvent.

-

Reaction: Slowly add the ligand solution to the diorganotin(IV) dichloride solution with continuous stirring at room temperature.

-

Precipitation: The product will often precipitate out of the solution upon mixing or after a short reaction time. The reaction progress can be monitored by techniques like thin-layer chromatography.

-

Isolation and Purification: The solid product is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried under vacuum.

-

Recrystallization: For further purification, the crude product can be recrystallized from an appropriate solvent or solvent mixture to obtain single crystals suitable for X-ray diffraction analysis.

Intramolecularly coordinated hypervalent tin compounds are often synthesized by designing ligands with a donor atom attached to an organic substituent that is then reacted with a tin halide.

Characterization Techniques

A combination of spectroscopic and analytical techniques is employed to unequivocally characterize hypervalent tin compounds.

-

X-ray Crystallography: This is the most definitive method for determining the solid-state structure of hypervalent tin compounds. It provides precise information on bond lengths, bond angles, and the overall molecular geometry, confirming the coordination number of the tin atom.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹¹⁹Sn NMR: The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry of the tin atom. Generally, an increase in the coordination number results in a significant upfield shift (to more negative ppm values) of the ¹¹⁹Sn resonance. This makes ¹¹⁹Sn NMR an invaluable tool for studying the behavior of these compounds in solution.

-

¹H and ¹³C NMR: These spectra provide information about the organic framework of the molecule. Coupling constants between tin and protons or carbon atoms (e.g., ²J(Sn-H) or ¹J(Sn-C)) can also offer insights into the s-character of the Sn-C bonds and, consequently, the hybridization at the tin center.

-

-

Mössbauer Spectroscopy: ¹¹⁹Sn Mössbauer spectroscopy is a powerful technique for probing the local environment of the tin nucleus. The isomer shift (δ) and quadrupole splitting (ΔE_Q) parameters are sensitive to the oxidation state, coordination number, and symmetry of the tin center.

Table 1: Representative ¹¹⁹Sn NMR Chemical Shifts for Tin Compounds with Different Coordination Numbers

| Coordination Number | Compound Type | ¹¹⁹Sn Chemical Shift (ppm) |

| 4 | (CH₃)₄Sn | 0 |

| 4 | (n-Bu)₂SnCl₂ | +128 |

| 5 | [(CH₃)₃SnCl(pyridine)] | -26 |

| 6 | [(CH₃)₂SnCl₂(bipyridine)] | -335 |

Data compiled from various sources for illustrative purposes.

Classes of Hypervalent Tin Compounds

Hypervalent tin compounds can be broadly classified based on their coordination number, with five- and six-coordinate species being the most common. Recently, even higher coordination numbers have been reported.

Pentacoordinate Tin Compounds

Pentacoordinate tin compounds typically adopt a trigonal bipyramidal (TBP) or, less commonly, a square pyramidal (SP) geometry. The TBP geometry is often distorted, with the degree of distortion quantified by the Addison τ parameter (τ = (β - α) / 60, where β and α are the two largest ligand-tin-ligand angles). A perfect TBP has τ = 1, while a perfect SP has τ = 0.

Hexacoordinate Tin Compounds

Hexacoordinate tin compounds generally exhibit an octahedral geometry. These are often formed with bidentate or tridentate ligands, or through the association of two monodentate ligands with a tetraorganotin derivative. In diorganotin(IV) derivatives of the type R₂SnX₂L₂, the two organic groups (R) almost invariably occupy the trans positions in the octahedron.

Historical Timeline of Key Discoveries

Caption: A timeline highlighting key milestones in the history of hypervalent tin chemistry.

-

1849: Edward Frankland synthesizes the first organotin compound, diethyltin diiodide. This marks the beginning of organotin chemistry, laying the foundation for future discoveries.

-

1951: George C. Pimentel and Robert E. Rundle propose the three-center-four-electron (3c-4e) bond model to explain the bonding in hypervalent molecules. This theoretical framework was crucial for understanding the stability of compounds that appeared to violate the octet rule.

-

Mid-20th Century: The synthesis and isolation of stable adducts of organotin halides with Lewis bases provide the first concrete examples of tin compounds with coordination numbers greater than four.

-

1969: Jeremy I. Musher introduces the term "hypervalent" to describe molecules where the central atom has more than eight valence electrons. This provided a conceptual label for this growing class of compounds.

-

Late 20th and Early 21st Century: Research in hypervalent tin chemistry expands significantly, with the synthesis and characterization of a vast number of five- and six-coordinate compounds. More recently, compounds with even higher coordination numbers, such as seven and eight, have been reported, further pushing the boundaries of our understanding of tin's bonding capabilities.

Future Outlook and Applications

The field of hypervalent tin chemistry continues to evolve, with ongoing research focused on several key areas:

-

Catalysis: The Lewis acidity of the tin center in hypervalent compounds can be tuned by the nature of the ligands. This has led to their investigation as catalysts in a variety of organic transformations, including polymerization and aldol-type reactions.

-

Materials Science: The unique structural and electronic properties of hypervalent tin compounds make them promising candidates for the development of new materials with interesting optical, electronic, or sensor capabilities.

-

Bioinorganic Chemistry: Some organotin compounds have been shown to exhibit biological activity, and the study of hypervalent tin species could provide insights into their mechanisms of action and lead to the design of new therapeutic agents.

The continued exploration of the synthesis, reactivity, and properties of hypervalent tin compounds promises to uncover new fundamental chemical principles and pave the way for exciting technological applications.

References

-

Musher, J. I. (1969). The Chemistry of Hypervalent Molecules. Angewandte Chemie International Edition in English, 8(1), 54–68. [Link]

-

Pimentel, G. C. (1951). The Bonding of Trihalide and Bifluoride Ions by the Molecular Orbital Method. The Journal of Chemical Physics, 19(4), 446–448. [Link]

-

Rundle, R. E. (1947). Electron Deficient Compounds. II. The Structure of the Trimethylaluminum Dimer. Journal of the American Chemical Society, 69(6), 1327–1331. [Link]

-

Smith, P. J. (Ed.). (1998). Chemistry of Tin. Springer Netherlands. [Link]

-

Holmes, R. R. (1990). Chemically Interesting and Biologically Important Organotin Compounds. American Chemical Society. [Link]

-

Davies, A. G. (2004). Organotin Chemistry. Wiley-VCH. [Link]

-

Chandrasekhar, V., & Nagendran, S. (2001). Organotin(IV) derivatives of amino acids and peptides. Coordination Chemistry Reviews, 219–221, 633–711. [Link]

-

Jutzi, P., & Neumann, B. (Eds.). (2008). Silicon, Germanium, Tin and Lead. In Comprehensive Organometallic Chemistry III (Vol. 4). Elsevier. [Link]

Navigating the Solubility Landscape of Tetrabutylammonium difluorotriphenylstannate: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Tetrabutylammonium difluorotriphenylstannate, a versatile organotin reagent. Authored from the perspective of a Senior Application Scientist, this document synthesizes known qualitative solubility data with a detailed, field-proven experimental protocol for quantitative solubility determination. This resource is designed to empower researchers to effectively utilize this reagent in a variety of organic solvents, ensuring experimental success and reproducibility.

Introduction: Understanding the Reagent

This compound, often referred to as Gingras' Reagent, is a hypervalent tin compound with the chemical formula [(n-Bu)₄N]⁺[Ph₃SnF₂]⁻. It has gained significant traction in organic synthesis as a mild and anhydrous source of nucleophilic fluoride and as a phenyl group transfer agent.[1][2] Its stability and commercial availability have made it a valuable tool in various chemical transformations. However, a thorough understanding of its solubility in different organic solvents is paramount for its effective application, influencing reaction kinetics, purification strategies, and overall process efficiency.

This guide will first explore the known qualitative solubility of this compound, followed by a detailed, step-by-step protocol for its quantitative solubility determination. The methodologies presented herein are designed to be self-validating, providing researchers with a robust framework for their own investigations.

Qualitative Solubility Profile

Based on available literature and supplier information, this compound exhibits broad solubility in many common organic solvents.[3][4] This general solubility is a key advantage, allowing its use in a diverse range of reaction conditions.

General Solubility Observations:

-

High Solubility: The compound is widely reported to be soluble in most organic solvents.[3][4] This is attributed to the large, lipophilic tetrabutylammonium cation, which enhances its compatibility with organic media.

-

Specific Solvents: It is known to be soluble in chlorinated solvents such as **dichloromethane (CH₂Cl₂) **, which is often used as a reaction solvent for transformations involving this reagent.[5] It is also soluble in polar aprotic solvents like acetonitrile (CH₃CN) .[1]

-

Low Solubility/Insolubility: The synthesis and purification procedures for this compound often involve washing with hexane . This suggests that the compound has low solubility or is insoluble in nonpolar aliphatic hydrocarbons. This property is useful for precipitation and purification.

It is crucial to note that the term "soluble" is qualitative. For precise experimental design, quantitative data is essential. The following sections provide a detailed protocol for determining the solubility of this compound in a specific solvent of interest.

Quantitative Solubility Determination: An Experimental Protocol

The following protocol is a robust method for determining the quantitative solubility of this compound in an organic solvent of choice. This method is based on the widely accepted "shake-flask" or equilibrium solubility method, coupled with gravimetric analysis.[6][7][8] Given the hygroscopic nature of the compound, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[9]

Materials and Equipment

-

This compound (purity ≥97%)

-

Anhydrous organic solvent of interest

-

Inert gas supply (Nitrogen or Argon) with a Schlenk line or glovebox

-

Temperature-controlled shaker or stirrer plate

-

Analytical balance (readable to at least 0.1 mg)

-

Syringes and needles

-

Syringe filters (0.2 µm, compatible with the chosen solvent)

-

Pre-weighed, oven-dried vials with septa

-

Oven for drying glassware and vials

Experimental Workflow

The following diagram illustrates the key steps in the quantitative solubility determination protocol.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound CAS#: 139353-88-1 [m.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. molan.wdfiles.com [molan.wdfiles.com]

An In-depth Technical Guide to the Thermal Stability of Tetrabutylammonium Difluorotriphenylstannate

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of Tetrabutylammonium Difluorotriphenylstannate, a compound of significant interest in synthetic chemistry. In the absence of direct experimental thermogravimetric or calorimetric data for this specific salt, this guide synthesizes information from analogous structures—namely, tetrabutylammonium salts and triphenyltin compounds—to build a predictive model of its thermal behavior. We will delve into the anticipated decomposition pathways of both the tetrabutylammonium cation and the difluorotriphenylstannate anion, supported by established principles of organometallic and coordination chemistry. Furthermore, this guide furnishes detailed, field-proven protocols for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), equipping researchers with the necessary methodologies to validate the predictive models presented herein. Safety considerations and data interpretation strategies are also discussed to ensure a holistic understanding.

Introduction: The Structural and Chemical Landscape of this compound

This compound, with the chemical formula [(C₄H₉)₄N]⁺[Sn(C₆H₅)₃F₂]⁻, is a quaternary ammonium salt featuring a bulky, non-coordinating tetrabutylammonium cation and a hypervalent organotin anion, difluorotriphenylstannate. Its utility in organic synthesis, particularly as a nucleophilic fluorinating agent, stems from the unique properties imparted by both the cation and the anion.[1] The large, sterically hindered tetrabutylammonium cation enhances solubility in organic solvents and promotes the "naked" character of the anionic fluoride, thereby increasing its reactivity.

The thermal stability of such a compound is a critical parameter that dictates its shelf-life, handling requirements, and applicability in reactions conducted at elevated temperatures. Understanding the thermal decomposition profile is paramount for ensuring safe and reproducible experimental outcomes. This guide aims to provide a robust predictive framework for the thermal stability of this compound, grounded in the known thermal behavior of its constituent ions and related compounds.

Predictive Analysis of Thermal Stability

The overall thermal stability of an ionic compound is intricately linked to the intrinsic stabilities of its constituent cation and anion, as well as the strength of the electrostatic interactions between them. In the case of this compound, we will consider the decomposition pathways of the tetrabutylammonium cation and the difluorotriphenylstannate anion separately.

Thermal Decomposition of the Tetrabutylammonium Cation

The thermal decomposition of tetrabutylammonium (TBA) salts is well-documented and is known to be significantly influenced by the nature of the counter-anion.[2] Generally, TBA salts with larger, non-coordinating anions exhibit higher thermal stability.[2] The decomposition of the TBA cation can proceed through two primary mechanisms:

-

Hofmann Elimination: This is a β-elimination reaction that is common for quaternary ammonium hydroxides and other salts with strongly basic anions. In this pathway, a proton is abstracted from a β-carbon of one of the butyl chains, leading to the formation of tributylamine, 1-butene, and water.

-

Nucleophilic Substitution (Sₙ2): In cases where the anion is a good nucleophile, it can attack one of the α-carbons of the butyl groups, resulting in the formation of tributylamine and a butyl-anion product.

For TBA salts with complex fluoride-containing anions, such as hexafluorophosphate and tetrafluoroborate, the primary decomposition products are tributylamine and the corresponding acid (e.g., HF and BF₃).[3][4] The onset of decomposition for these more stable TBA salts is typically above 250 °C.[2] Given that the difluorotriphenylstannate anion is also a complex fluoride-containing species, a similar decomposition pathway initiated by the fluoride ion acting as a nucleophile or base is anticipated.

Thermal Stability of the Difluorotriphenylstannate Anion

The thermal stability of the difluorotriphenylstannate anion is primarily governed by the strength of the tin-carbon (Sn-C) and tin-fluorine (Sn-F) bonds. Organotin compounds, in general, exhibit moderate thermal stability.[5] The decomposition of triphenyltin compounds typically involves the sequential cleavage of the Sn-C bonds.[6]

The Sn-C bond energy in tetraorganotin compounds is in the range of 190-260 kJ/mol, which is lower than that of C-C bonds, rendering them susceptible to thermal cleavage. The Sn-F bond, on the other hand, is significantly stronger. This suggests that the initial decomposition of the difluorotriphenylstannate anion will likely involve the cleavage of the phenyl groups from the tin center.

The hypervalent nature of the tin center in the [Sn(C₆H₅)₃F₂]⁻ anion, with a coordination number of five, may also influence its stability.[1] The decomposition could lead to the formation of various organotin fluoride species and ultimately, inorganic tin fluorides or oxides upon further heating in the presence of air.

Predicted Overall Thermal Profile

Based on the analysis of the individual ions, the thermal decomposition of this compound is likely to be a multi-step process. The initial decomposition event is expected to be dictated by the less stable of the two ions or the interaction between them. Given that the melting point is reported as 192-193 °C, significant decomposition is not expected below this temperature. The decomposition of the tetrabutylammonium cation is likely to initiate in the range of 200-300 °C. The decomposition of the difluorotriphenylstannate anion would likely follow at higher temperatures.

Experimental Methodologies for Thermal Analysis

To empirically determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principle analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of the final residue.

Step-by-Step TGA Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Allow the system to equilibrate at the starting temperature (e.g., 30 °C).

-

-

Temperature Program:

-

Heat the sample from the starting temperature to a final temperature of 600-800 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

The resulting TGA curve (mass % vs. temperature) is analyzed to determine the onset temperature of decomposition (Tₒₙₛₑₜ), which is the temperature at which a significant mass loss begins.

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates for each step.

-

The percentage of mass loss at each stage provides stoichiometric information about the decomposition products.

-

TGA Experimental Workflow Diagram

Caption: Workflow for TGA analysis of thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.

Step-by-Step DSC Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan (typically aluminum). Hermetically seal the pan to contain any evolved gases during the initial stages of decomposition.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (nitrogen) at a constant flow rate.

-

-

Temperature Program:

-

Heat the sample from ambient temperature through its melting point and into the decomposition region at a controlled rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

The resulting DSC thermogram (heat flow vs. temperature) will show endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.

-

The onset temperature and peak temperature of these transitions are determined.

-

The area under the peaks can be integrated to calculate the enthalpy of fusion (for melting) and the enthalpy of decomposition.

-

DSC Experimental Workflow Diagram

Caption: Workflow for DSC analysis of thermal transitions.

Hyphenated Techniques: TGA-MS

To gain a deeper understanding of the decomposition mechanism, coupling the TGA instrument to a mass spectrometer (TGA-MS) is highly recommended. This allows for the real-time identification of the gaseous products evolved during each decomposition step.

Logical Relationship of Decomposition and Analysis

Caption: Predicted decomposition pathways and analytical validation.

Quantitative Data Summary (Predictive)

While awaiting experimental data, the following table summarizes the key thermal events anticipated for this compound based on the analysis of related compounds.

| Thermal Event | Predicted Temperature Range (°C) | Technique | Expected Observation |

| Melting | 192-193 | DSC | Endothermic peak |

| Onset of Decomposition | 200 - 250 | TGA | Initial mass loss |

| Cation Decomposition | 250 - 350 | TGA/TGA-MS | Significant mass loss corresponding to the loss of butyl groups and formation of tributylamine. |

| Anion Decomposition | > 350 | TGA/TGA-MS | Further mass loss corresponding to the cleavage of phenyl groups. |

| Final Residue | > 600 | TGA | Inorganic tin compounds (e.g., SnF₄, SnO₂ if in air). |

Safety and Handling Considerations

Organotin compounds are known for their toxicity.[7] this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. As the compound is hygroscopic, it should be stored in a tightly sealed container under an inert atmosphere.

Conclusion and Future Work

This technical guide has provided a comprehensive predictive framework for the thermal stability of this compound. By analyzing the known thermal behavior of its constituent ions and related compounds, we have proposed likely decomposition pathways and temperature ranges. The detailed experimental protocols for TGA and DSC provided herein offer a clear roadmap for the empirical validation of these predictions. Future work should focus on obtaining experimental TGA, DSC, and TGA-MS data for this compound to confirm the proposed decomposition mechanisms and to provide precise quantitative data on its thermal stability. This will be invaluable for its safe and effective application in research and development.

References

- Zhuravlev, O. E., Nikol'skii, V. M., & Voronchikhina, L. I. (2013). Thermal Stability of Quaternary Ammonium Hexafluorophosphates and Halides. Russian Journal of Applied Chemistry, 86(6), 824–830.

- Prasad, M. R. R., et al. (2013). Thermal Decomposition of Tetrabutylammonium – tetrafluoroborate, hexafluorophosphate and perchlorate. Journal of Applicable Chemistry, 2(4), 835-841.

- BenchChem. (2025). Comparative analysis of thermal stability of different tetrabutylammonium salts. BenchChem Technical Guides.

- Al-Nahrain University, College of Science. (2021). Chemistry of Some Organotin Compounds. Al-Nahrain Journal of Science, 24(3), 44-52.

- Patil, K. C., et al. (2015). Thermal Decomposition of Tetrabutylammonium - Tetrafluoroborate, Hexafluorophosphate and Perchlorate.

- Arkis, E. (2004). Thermal stabilisation of poly(vinyl chloride) by organotin compounds.

- Grzelak, J., et al. (2007). Thermal analysis and spectroscopic characteristics of tetrabutylammonium tetrachloroferrate(III). Journal of Thermal Analysis and Calorimetry, 88(3), 823-829.

- Chen, Y., et al. (2013). Mechanism of Tetraalkylammonium Headgroup Degradation in Alkaline Fuel Cell Membranes. The Journal of Physical Chemistry C, 117(7), 3269–3275.

- BenchChem. (2025). Comparative Thermal Stability of Organotin Hydroxides: A Guide for Researchers. BenchChem Technical Guides.

- El-Ghayoury, A., et al. (2018). A Review of Organotin Compounds: Chemistry and Applications. Journal of Organometallic Chemistry, 3(2).

- Uvarov, N. F., et al. (2022).

- Wei, F., Lu, Y., & Liu, W. (2012). Effect of Organotin on the Thermal Stability of Poly(Vinyl Chloride).

-

Arkis, E., & Balc, N. (2005). Thermal stabilisation of poly(vinyl chloride) by organotin compounds. Polymer Degradation and Stability, 88(1), 45-51. Retrieved from [Link]

-

Wikipedia. (n.d.). Organotin chemistry. Retrieved from [Link]

- Bhattacharya, A., & Gupta, A. (2003). Toxicity and speciation analysis of organotin compounds. Journal of the Indian Chemical Society, 80(12), 1035-1044.

- The Impact of Silanol Defects on the Properties of Zeolite-Based Microporous Water. (2026).

- OI Analytical. (n.d.). Analysis of Organotin Compounds in Biological and Environmental Samples by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD).

- Thermophysical properties of tetrabutylammonium chloride, paraffin and fatty acids for thermal energy applic

- DSC Step Annealing for Fingerprinting Molecular Structure in Poly(vinylidene fluoride). (n.d.). TA Instruments.

- On the Structure of Trimethyltin Fluoride. (2025).

Sources

The Inner Workings of a Catalyst: A Technical Guide to the Mechanism of Action of Tetrabutylammonium Difluorotriphenylstannate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylammonium difluorotriphenylstannate, [Bu₄N][Ph₃SnF₂], is a versatile and powerful catalyst in modern organic synthesis. Its efficacy stems from the unique properties of its hypervalent tin center, which, when activated by fluoride ions, facilitates a range of chemical transformations. This in-depth technical guide elucidates the core mechanism of action of this catalyst, providing a foundational understanding for its application in research and development. We will explore its synthesis, structural features, and the intricate interplay of its components in a catalytic cycle, supported by field-proven insights and authoritative references.

Introduction: The Advent of a Hypervalent Tin Catalyst

In the landscape of organic catalysis, the quest for efficient, selective, and stable reagents is perpetual. This compound has emerged as a significant player, particularly in reactions requiring nucleophilic activation.[1] Unlike many traditional organotin reagents, which can be moisture-sensitive and toxic, this crystalline solid exhibits remarkable thermal stability and is not hygroscopic, making it a more practical choice in various synthetic applications.[2]

Its catalytic prowess is rooted in the concept of hypercoordination , a phenomenon where the central tin atom expands its coordination sphere beyond the typical four bonds.[3] This guide will dissect the mechanistic underpinnings of this hypervalent reactivity, offering a clear perspective on how to harness its full potential.

Synthesis and Structural Elucidation

This compound is readily prepared on a multi-gram scale, a key advantage for its practical application.[2] The synthesis typically involves the reaction of triphenyltin fluoride with tetrabutylammonium fluoride.

The structure of the resulting salt consists of a bulky tetrabutylammonium cation, [Bu₄N]⁺, and a pentacoordinate difluorotriphenylstannate anion, [Ph₃SnF₂]⁻. The tin center in the anion adopts a trigonal bipyramidal geometry, with the three phenyl groups occupying the equatorial positions and the two fluorine atoms in the axial positions. This specific arrangement is crucial for its catalytic activity.

The Core Mechanism: A Symphony of Interactions